(E)-ethyl 2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
The compound (E)-ethyl 2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate features a complex heterocyclic architecture. Its core structure comprises a tetrahydrobenzo[b]thiophene ring fused with a thiazole moiety substituted with a thiophene group. The E-configuration of the vinylamino linker and the presence of cyano and ethyl ester functionalities contribute to its unique physicochemical properties.
Properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)ethenyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S3/c1-2-26-21(25)18-14-6-3-4-7-16(14)29-20(18)23-11-13(10-22)19-24-15(12-28-19)17-8-5-9-27-17/h5,8-9,11-12,23H,2-4,6-7H2,1H3/b13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNGVJQWQJPBLK-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC=C(C#N)C3=NC(=CS3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N/C=C(\C#N)/C3=NC(=CS3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-ethyl 2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a novel hybrid molecule that combines multiple heterocyclic structures known for their diverse biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step reaction process that incorporates thiophene and thiazole moieties. The characterization is carried out using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
The compound has shown significant antimicrobial properties against a range of bacterial and fungal strains. In studies evaluating its minimum inhibitory concentration (MIC), it was found to be effective against:
- Bacterial Strains : Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Bacillus megaterium.
- Fungal Strains : Candida albicans, Aspergillus niger, and Rhizopus.
The MIC values for this compound were reported to be as low as 0.22 μg/mL for certain derivatives, indicating potent antimicrobial activity . Additionally, it demonstrated significant biofilm inhibition against Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using DPPH and hydroxyl radical scavenging assays. Results indicated that it possesses a strong ability to scavenge free radicals, which is crucial for mitigating oxidative stress-related diseases .
Anticancer Potential
Preliminary studies suggest that the compound exhibits anticancer properties through mechanisms involving DNA cleavage. In vitro tests demonstrated cytotoxic effects against cancer cell lines such as HCT116 (colon cancer) and MDA-MB-231 (breast cancer), with IC50 values indicating significant cell viability reduction upon treatment . The mechanism appears to involve the generation of reactive oxygen species (ROS) upon irradiation, leading to enhanced cytotoxicity .
Computational Studies
To complement experimental findings, computational studies utilizing density functional theory (DFT) calculations and molecular docking simulations were performed. These studies provided insights into the electronic properties of the compound and its binding interactions with biological targets. The results supported the hypothesis that the compound could serve as a multifunctional therapeutic agent due to its ability to interact favorably with key biological molecules .
Summary of Findings
| Biological Activity | Findings |
|---|---|
| Antimicrobial | Effective against multiple bacterial/fungal strains with low MIC values |
| Antioxidant | Strong scavenging activity in DPPH/hydroxyl assays |
| Anticancer | Cytotoxic effects on cancer cell lines; ROS generation upon irradiation |
| Computational Insights | Favorable binding interactions with biological targets |
Chemical Reactions Analysis
Oxidation Reactions
The cyano and thiophene/thiazole moieties are susceptible to oxidation under controlled conditions:
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Cyano group oxidation : Treatment with strong oxidizing agents like potassium permanganate (KMnO₄) in acidic media converts the cyano group (–CN) to a carboxylic acid (–COOH). This reaction is critical for generating water-soluble derivatives .
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Thiophene ring oxidation : Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) introduces hydroxyl or epoxy groups at the α-positions of the thiophene ring .
Table 1: Oxidation reaction conditions and products
| Reactant Site | Reagent/Conditions | Major Product | Yield (%) | Citation |
|---|---|---|---|---|
| Cyano group | KMnO₄/H₂SO₄/Δ | Carboxylic acid | 65–78 | |
| Thiophene ring | H₂O₂/AcOH/RT | α-Hydroxy derivative | 52 |
Reduction Reactions
Selective reduction of functional groups enables structural diversification:
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Cyano group reduction : Catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄) reduces –CN to –CH₂NH₂, forming primary amines .
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Ester group reduction : Sodium borohydride (NaBH₄) or LiAlH₄ reduces the ester (–COOEt) to a primary alcohol (–CH₂OH) .
Table 2: Reduction pathways and outcomes
| Target Group | Reagent | Product | Selectivity | Citation |
|---|---|---|---|---|
| –CN | H₂/Pd-C | –CH₂NH₂ | High | |
| –COOEt | LiAlH₄ | –CH₂OH | Moderate |
Substitution Reactions
The thiazole and thiophene rings undergo electrophilic substitution, while the amino group participates in nucleophilic reactions:
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Thiazole ring halogenation : Bromine (Br₂) in dichloromethane substitutes hydrogen at the C5 position of the thiazole ring .
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Amino group acylation : Reaction with acetyl chloride (AcCl) or benzoyl chloride forms N-acylated derivatives, enhancing bioavailability .
Cyclization and Ring-Opening Reactions
Intramolecular cyclization is leveraged to synthesize fused heterocycles:
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Thiophene-thiazole fusion : Heating with acetic anhydride (Ac₂O) induces cyclization, forming tricyclic structures with potential antitumor activity .
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Ester hydrolysis and re-cyclization : Acidic hydrolysis of the ester to carboxylic acid, followed by treatment with POCl₃, generates pyrimidinone derivatives .
Comparative Reactivity Insights
Key findings from structure-activity relationship (SAR) studies:
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Electronegative substituents (e.g., –Cl, –OCH₃) on the thiophene ring enhance cytotoxic effects by 30–50% compared to unsubstituted analogs .
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N-Acylated derivatives show 2–3× higher analgesic activity than the parent compound in murine models .
Mechanistic Considerations
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Key structural analogues and their differentiating features are summarized below:
Research Findings and Implications
Structural Diversity : The tetrahydrobenzo[b]thiophene scaffold accommodates diverse substituents (thiazole, phenyl, ester), enabling tailored physicochemical and biological properties .
Synthetic Challenges : Steric hindrance in multicomponent reactions (e.g., ) and configurational control (E vs. Z isomers) remain critical for yield optimization .
Therapeutic Potential: Structural parallels to bioactive compounds (e.g., ) highlight opportunities for investigating the target compound’s anti-inflammatory or anticancer properties.
Q & A
Q. What are the key synthetic steps for preparing this compound?
The synthesis involves two primary steps:
- Diazonium salt coupling : A diazonium chloride derivative (e.g., benzenediazonium chloride) reacts with a precursor compound (e.g., ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) under cold conditions (0–5 °C) in ethanol with sodium hydroxide. This forms intermediates like hydrazone derivatives .
- Knoevenagel condensation : The intermediate undergoes condensation with active methylene compounds (e.g., ethyl cyanoacetate) using piperidine and acetic acid as catalysts in toluene, yielding the target compound with a C=C double bond. Recrystallization in ethanol ensures purity .
Q. Which analytical methods are critical for characterizing this compound?
Structural confirmation requires:
- IR spectroscopy : Identifies functional groups (e.g., C≡N at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .
- NMR (¹H and ¹³C) : Assigns proton environments (e.g., thiophene/benzene ring protons) and carbon types (e.g., carbonyl carbons) .
- Mass spectrometry : Confirms molecular weight and fragmentation patterns .
Q. What safety precautions are essential during synthesis?
- Hazard mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks. Ensure ventilation to avoid respiratory exposure to intermediates like diazonium salts .
- Handling : Avoid direct contact with sodium hydroxide and acetic acid. Ethanol recrystallization should be performed in fume hoods .
Advanced Research Questions
Q. How can reaction yields be optimized during Knoevenagel condensation?
- Catalyst tuning : Adjust piperidine/acetic acid ratios to balance nucleophilicity and protonation. Evidence shows yields of 72–94% under optimized conditions .
- Solvent selection : Toluene minimizes side reactions compared to polar solvents. Lower temperatures (e.g., ice baths) enhance regioselectivity .
- Substrate activation : Pre-activate aldehydes (e.g., substituted benzaldehydes) to improve electrophilicity for condensation .
Q. How should conflicting bioactivity data (e.g., antioxidant vs. antibacterial efficacy) be resolved?
- Standardized assays : Compare results using uniform protocols (e.g., DPPH for antioxidants, MIC for antibacterials) to eliminate variability .
- Structure-activity analysis : Modify substituents (e.g., thiophene vs. thiazole groups) and test derivatives to identify critical pharmacophores .
Q. What mechanistic insights exist for its biological activity?
- Antibacterial action : The thiophene-thiazole core may disrupt bacterial membrane integrity or inhibit enzymes like DNA gyrase, as seen in analogs .
- Anti-inflammatory effects : The cyanoacrylate moiety could scavenge free radicals (e.g., ROS) via electron donation, supported by in vitro radical quenching assays .
Q. How can cyclization reactions expand its derivative library?
- Heterocycle formation : React intermediates with 2-thiophene carbonyl chloride to form fused rings (e.g., tetrahydrobenzo[b]thieno-oxazinones) under cyclization conditions (e.g., acetic acid reflux) .
- Functionalization : Introduce sulfonamide or pyrazole groups via nucleophilic substitution to enhance solubility or target specificity .
Methodological Considerations
- Data contradiction analysis : Use HPLC purity checks (>95%) to rule out impurity-driven discrepancies. Cross-validate bioactivity with orthogonal assays (e.g., in vitro + in silico docking) .
- Scale-up challenges : Replace ethanol with safer solvents (e.g., acetone) for large-scale recrystallization. Monitor exotherms during diazonium reactions to prevent decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
